molecular formula C22H26N2O B4588575 N-(2,6-dimethylphenyl)-1-pentyl-1H-indole-3-carboxamide

N-(2,6-dimethylphenyl)-1-pentyl-1H-indole-3-carboxamide

Cat. No.: B4588575
M. Wt: 334.5 g/mol
InChI Key: KBVGHJIKPHFUHG-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-pentyl-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole-based carboxamides

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-pentylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-4-5-8-14-24-15-19(18-12-6-7-13-20(18)24)22(25)23-21-16(2)10-9-11-17(21)3/h6-7,9-13,15H,4-5,8,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVGHJIKPHFUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-pentyl-1H-indole-3-carboxamide typically involves the reaction of 2,6-dimethylaniline with 1-pentyl-1H-indole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography. The industrial process may also incorporate automated systems to monitor and control the reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-pentyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-pentyl-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-pentyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exhibiting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide, a local anesthetic with a similar structural motif.

    Procainamide: 4-amino-N-[2-(diethylamino)ethyl]benzamide, an antiarrhythmic agent with structural similarities.

Uniqueness

N-(2,6-dimethylphenyl)-1-pentyl-1H-indole-3-carboxamide is unique due to its indole-based structure, which imparts distinct chemical and biological properties. Unlike lidocaine and procainamide, which are primarily used as anesthetics and antiarrhythmics, respectively, this compound has broader applications in medicinal chemistry and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,6-dimethylphenyl)-1-pentyl-1H-indole-3-carboxamide
Reactant of Route 2
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N-(2,6-dimethylphenyl)-1-pentyl-1H-indole-3-carboxamide

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